molecular formula C9H18N2 B2382506 (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine CAS No. 1903840-47-0

(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine

Cat. No.: B2382506
CAS No.: 1903840-47-0
M. Wt: 154.257
InChI Key: WFNJSONSDGVEEK-DTWKUNHWSA-N
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Description

(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine is a chiral amine compound that features a cyclopropane ring substituted with a methylpiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Piperidine Group: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by the piperidine group.

    Methylation: The piperidine nitrogen can be methylated using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or the piperidine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclopropane-containing amines on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The cyclopropane ring and piperidine group may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine: can be compared to other cyclopropane-containing amines, such as cyclopropylamine and cyclopropylmethylamine.

    Piperidine derivatives: Compounds like 4-methylpiperidine and 1-methylpiperidine share structural similarities.

Uniqueness

The unique combination of a cyclopropane ring and a methylpiperidine group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2S)-2-(1-methylpiperidin-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-4-2-7(3-5-11)8-6-9(8)10/h7-9H,2-6,10H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNJSONSDGVEEK-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)[C@@H]2C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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